molecular formula C14H15N2+ B14652544 1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium CAS No. 52287-74-8

1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium

Cat. No.: B14652544
CAS No.: 52287-74-8
M. Wt: 211.28 g/mol
InChI Key: QUOALXDTIZDKBU-UHFFFAOYSA-O
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Description

1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium is an organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a methyl group at the 1-position and a phenyl group at the 3-position. It is typically found as a white to pale yellow crystalline solid and is known for its diverse applications in various scientific fields.

Preparation Methods

The synthesis of 1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium can be achieved through several synthetic routes. One common method involves the reaction of benzimidazole with a suitable methylating agent, such as methyl iodide. The reaction is typically carried out under basic conditions, often using a solvent like acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

52287-74-8

Molecular Formula

C14H15N2+

Molecular Weight

211.28 g/mol

IUPAC Name

1-methyl-3-phenyl-1,2-dihydrobenzimidazol-1-ium

InChI

InChI=1S/C14H14N2/c1-15-11-16(12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-10H,11H2,1H3/p+1

InChI Key

QUOALXDTIZDKBU-UHFFFAOYSA-O

Canonical SMILES

C[NH+]1CN(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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